molecular formula C12H13NO2 B14332914 3-Benzyl-1-methylpyrrolidine-2,5-dione CAS No. 105909-88-4

3-Benzyl-1-methylpyrrolidine-2,5-dione

Cat. No.: B14332914
CAS No.: 105909-88-4
M. Wt: 203.24 g/mol
InChI Key: TXIGOPRORHLHRO-UHFFFAOYSA-N
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Description

3-Benzyl-1-methylpyrrolidine-2,5-dione is a chemical compound belonging to the pyrrolidine family Pyrrolidine derivatives are known for their versatile applications in medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of 3-Benzyl-1-methylpyrrolidine-2,5-dione typically involves the reaction of benzylamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-Benzyl-1-methylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and alkoxides.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding carboxylic acids and amines.

Scientific Research Applications

3-Benzyl-1-methylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Benzyl-1-methylpyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:

Properties

CAS No.

105909-88-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-benzyl-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO2/c1-13-11(14)8-10(12(13)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

TXIGOPRORHLHRO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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